molecular formula C8H18ClNO B3245352 2,2,6,6-Tetramethylmorpholinehydrochloride CAS No. 167947-93-5

2,2,6,6-Tetramethylmorpholinehydrochloride

Cat. No.: B3245352
CAS No.: 167947-93-5
M. Wt: 179.69 g/mol
InChI Key: QUUSZKCTCXWWBD-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylmorpholinehydrochloride is an organic compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of morpholine, characterized by the presence of four methyl groups attached to the morpholine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylmorpholinehydrochloride typically involves the reaction of 2,2,6,6-Tetramethylmorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

2,2,6,6-Tetramethylmorpholine+HClThis compound\text{2,2,6,6-Tetramethylmorpholine} + \text{HCl} \rightarrow \text{this compound} 2,2,6,6-Tetramethylmorpholine+HCl→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylmorpholinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2,2,6,6-Tetramethylmorpholinehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylmorpholinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular and molecular functions .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring instead of a morpholine ring.

    2,2,6,6-Tetramethyl-4-piperidone: Another related compound with a ketone functional group.

Uniqueness

2,2,6,6-Tetramethylmorpholinehydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the morpholine ring and four methyl groups makes it a versatile compound with diverse applications in various fields .

Properties

IUPAC Name

2,2,6,6-tetramethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)5-9-6-8(3,4)10-7;/h9H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUSZKCTCXWWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetramethylmorpholinehydrochloride
Reactant of Route 2
2,2,6,6-Tetramethylmorpholinehydrochloride
Reactant of Route 3
2,2,6,6-Tetramethylmorpholinehydrochloride
Reactant of Route 4
2,2,6,6-Tetramethylmorpholinehydrochloride
Reactant of Route 5
2,2,6,6-Tetramethylmorpholinehydrochloride
Reactant of Route 6
2,2,6,6-Tetramethylmorpholinehydrochloride

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